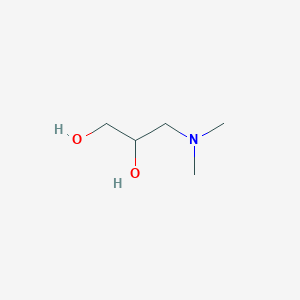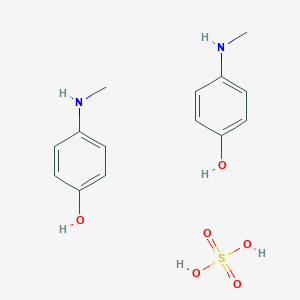
乙酸酐-1,1’-13C2
描述
Acetic anhydride-1,1’-13C2: is a labeled form of acetic anhydride where the carbon atoms in the acetic anhydride molecule are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying chemical reactions and metabolic pathways due to its isotopic labeling.
科学研究应用
Acetic anhydride-1,1’-13C2 is widely used in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Utilized in metabolic studies to trace the incorporation of acetyl groups in biological systems.
Medicine: Employed in the synthesis of labeled pharmaceuticals for tracking drug metabolism.
Industry: Used in the production of labeled compounds for various industrial applications.
作用机制
Target of Action
Acetic anhydride-1,1’-13C2 is a variant of acetic anhydride . It is primarily used as an acetylating agent in organic synthesis . The primary targets of acetic anhydride-1,1’-13C2 are hydroxyl (-OH) groups present in organic compounds .
Mode of Action
The mode of action of acetic anhydride-1,1’-13C2 involves a nucleophilic attack on the carbonyl group of the anhydride . This results in the formation of a tetrahedral intermediate, which then collapses to expel a leaving group and reform the carbonyl .
Biochemical Pathways
The biochemical pathways affected by acetic anhydride-1,1’-13C2 are those involving compounds with hydroxyl groups. The acetylation of these compounds can alter their properties and functions, affecting downstream biochemical processes .
Pharmacokinetics
Its metabolism would involve hydrolysis to produce acetic acid and its isotopically labelled variant .
Result of Action
The acetylation of organic compounds by acetic anhydride-1,1’-13C2 can result in significant changes to their properties and functions. For example, acetylation can increase the lipophilicity of a compound, potentially enhancing its ability to cross biological membranes .
Action Environment
The action of acetic anhydride-1,1’-13C2 can be influenced by various environmental factors. For instance, the presence of water can lead to the hydrolysis of the anhydride, reducing its efficacy as an acetylating agent . Additionally, the stability of acetic anhydride-1,1’-13C2 may be affected by factors such as temperature and pH .
生化分析
Biochemical Properties
The role of Acetic anhydride-1,1’-13C2 in biochemical reactions is primarily as a labeling agent. It allows researchers to track the metabolic pathways of acetic anhydride in biological systems
Molecular Mechanism
The molecular mechanism of Acetic anhydride-1,1’-13C2 is not fully understood. It is known to participate in acetylation reactions, where it can transfer an acetyl group to other molecules. This can lead to changes in the properties of the target molecule, including its reactivity, solubility, and interactions with other molecules .
Metabolic Pathways
Acetic anhydride-1,1’-13C2 is involved in the acetylation reactions, a common type of biochemical reaction. It can interact with various enzymes and cofactors involved in these reactions
准备方法
Synthetic Routes and Reaction Conditions: Acetic anhydride-1,1’-13C2 can be synthesized by reacting acetic acid-1-13C with acetic anhydride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the labeled acetic anhydride. The reaction can be represented as:
2CH313COOH+(CH3CO)2O→(CH313CO)2O+2H2O
Industrial Production Methods: Industrial production of acetic anhydride-1,1’-13C2 involves the use of isotopically labeled acetic acid and acetic anhydride. The process is similar to the laboratory synthesis but is scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the labeled compound.
化学反应分析
Types of Reactions: Acetic anhydride-1,1’-13C2 undergoes various chemical reactions, including:
Acetylation: It reacts with alcohols and amines to form esters and amides, respectively.
Hydrolysis: It reacts with water to form acetic acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Acetylation: Common reagents include alcohols or amines, and the reaction is typically carried out under anhydrous conditions.
Hydrolysis: Water is the reagent, and the reaction can occur under mild conditions.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products:
Acetylation: Esters or amides.
Hydrolysis: Acetic acid.
Substitution: Substituted acetic anhydride derivatives.
相似化合物的比较
Acetic anhydride-13C4: Another labeled form of acetic anhydride with all four carbon atoms replaced by carbon-13.
Acetic anhydride-d6: A deuterated form of acetic anhydride where the hydrogen atoms are replaced by deuterium.
Acetyl chloride-1-13C: A labeled form of acetyl chloride with the carbon atom replaced by carbon-13.
Uniqueness: Acetic anhydride-1,1’-13C2 is unique due to its specific labeling of the carbon atoms, which allows for precise tracking and analysis in chemical and biological studies. Its applications in tracing metabolic pathways and studying reaction mechanisms make it a valuable tool in scientific research.
属性
IUPAC Name |
acetyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIJRYMOXRFFG-CQDYUVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)O[13C](=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90980-78-2 | |
| Record name | Acetic anhydride-1,1'-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)





